3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane
Description
Structural Analysis Table
| Feature | Description |
|---|---|
| Bicyclic Core | 1-azabicyclo[2.2.2]octane |
| Substituent Position | 3-position of bicyclic system |
| Pyridine Substitution | 6-(4-methylphenyl) at pyridin-3-yloxy |
| Chiral Center | C3 of azabicyclo[2.2.2]octane |
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3 |
InChI Key |
NPDLTEZXGWRMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4 |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane |
| Alternative Names | AQW-051, VQW-765 |
| CAS Number | 669770-29-0 (R-isomer) |
| InChI Key | NPDLTEZXGWRMLQ-IBGZPJMESA-N (R-isomer) |
| SMILES | CC1=CC=C(C=C1)C2=NC=C(O[C@H]3CN4CCC3CC4)C=C2 |
The molecule contains an azabicyclo[2.2.2]octane moiety connected to a substituted pyridine ring through an ether linkage at the 3-position, with a 4-methylphenyl substituent at the 6-position of the pyridine ring.
Retrosynthetic Analysis
The synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane involves several strategic disconnections. Based on the compound's structure, a rational retrosynthetic approach can be devised to identify key intermediates and reactions.
Key Disconnections
| Disconnection Point | Resulting Fragments | Potential Coupling Methods |
|---|---|---|
| Ether linkage | 3-hydroxypyridine derivative + 3-substituted-1-azabicyclo[2.2.2]octane | Nucleophilic substitution, Mitsunobu reaction, Copper-catalyzed etherification |
| Aryl-aryl bond | 6-halopyridine derivative + 4-methylphenyl metal reagent | Suzuki coupling, Negishi coupling, Stille coupling |
| Azabicyclic ring | Linear or partially cyclized precursors | Cyclization reactions, Ring expansion |
This retrosynthetic analysis suggests a convergent synthetic route involving the separate preparation of functionalized pyridine and azabicyclo[2.2.2]octane fragments, followed by their connection through an ether linkage.
Synthesis of Azabicyclo[2.2.2]octane Intermediates
The azabicyclo[2.2.2]octane (quinuclidine) moiety is a crucial structural element of the target compound. Its preparation requires careful consideration of stereochemistry, particularly for the 3-position where the ether linkage is formed.
Preparation Methods for Azabicyclo[2.2.2]octane Derivatives
| Method | Key Reagents | Conditions | Yield Range | Stereoselectivity |
|---|---|---|---|---|
| From 1-azabicyclo[2.2.2]octan-3-one | Various reducing agents (NaBH₄, LiAlH₄) | 0-25°C, 2-6h | 70-90% | Low to moderate |
| Intramolecular cyclization | N-substituted piperidine derivatives, base | THF, reflux, 12-24h | 40-65% | Moderate |
| Ring expansion | Smaller azacyclic compounds, Lewis acid | CH₂Cl₂, 0°C to RT, 6-12h | 30-55% | Variable |
| From quinuclidine | Oxidizing agents, then functionalization | Various conditions | Multiple steps | Depends on method |
Studies on related compounds have shown that 1-azabicyclo[2.2.2]octan-3-one serves as a versatile precursor for introducing functionality at the 3-position. The carbonyl group provides a reactive site for nucleophilic addition, which can be subsequently modified to incorporate the ether linkage.
Stereoselective Synthesis
For the preparation of the (3R)-isomer (AQW-051), stereoselective approaches are necessary:
- Asymmetric reduction of 1-azabicyclo[2.2.2]octan-3-one using chiral reducing agents
- Kinetic resolution of racemic 3-hydroxy-1-azabicyclo[2.2.2]octane
- Starting with chiral building blocks that preserve stereochemistry during cyclization
- Separation of enantiomers through formation of diastereomeric salts with chiral acids
The synthesis of 3-hydroxy-1-azabicyclo[2.2.2]octane with defined stereochemistry is particularly important as this intermediate is likely used for the ether formation with the pyridine component.
Synthesis of Pyridine Intermediates
The preparation of the 6-(4-methylphenyl)pyridin-3-yl portion requires strategies for introducing both the 4-methylphenyl group and a suitable leaving group at the 3-position for the subsequent ether formation.
Pyridine Ring Functionalization
| Position | Functional Group | Introduction Method | Key Reagents | Typical Conditions |
|---|---|---|---|---|
| 3-position | Leaving group (halogen, sulfonate) | Direct halogenation or from hydroxypyridine | Br₂, POCl₃, or Tf₂O | Various based on method |
| 6-position | 4-Methylphenyl | Cross-coupling reactions | 4-Methylphenylboronic acid, organometallic reagents | Pd catalyst, base, 60-120°C |
The functionalization sequence is critical, as the electronic effects of each group influence subsequent reactions. Typically, the halogen at the 3-position is installed first, followed by introduction of the 4-methylphenyl group at the 6-position through cross-coupling reactions.
Cross-Coupling Methodologies
| Method | Reagents | Catalyst System | Solvent System | Typical Conditions | Yield Range |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Methylphenylboronic acid, 6-halopyridine-3-XL | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | THF/H₂O or dioxane/H₂O | 80-100°C, 4-24h, base (K₂CO₃, K₃PO₄) | 65-85% |
| Negishi | 4-Methylphenylzinc chloride, 6-halopyridine-3-XL | Pd(PPh₃)₄ or Pd(dba)₂/P(o-tol)₃ | THF | 50-70°C, 3-12h | 70-90% |
| Stille | 4-Methylphenyltributyltin, 6-halopyridine-3-XL | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | Toluene or dioxane | 80-110°C, 6-24h | 60-80% |
The Suzuki-Miyaura coupling is often preferred due to the stability and lower toxicity of boronic acids compared to organozinc or organotin reagents.
Ether Linkage Formation
The critical step in the synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane is the formation of the ether bond connecting the azabicyclic and pyridine moieties.
Methodologies for Ether Formation
| Method | Reagents | Conditions | Advantages | Limitations | Typical Yields |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-Halopyridine derivative, 3-hydroxy-1-azabicyclo[2.2.2]octane, base | DMF, 80-120°C, 4-24h, K₂CO₃ or Cs₂CO₃ | Simple procedure, scalable | Works best with electron-deficient aryl halides | 40-70% |
| Mitsunobu reaction | 3-Hydroxypyridine derivative, 3-hydroxy-1-azabicyclo[2.2.2]octane, DIAD, PPh₃ | THF, 0°C to RT, 12-24h | Inversion of configuration, mild conditions | Side reactions possible, purification challenges | 45-75% |
| Cu-catalyzed etherification | 3-Halopyridine derivative, 3-hydroxy-1-azabicyclo[2.2.2]octane, CuI, ligand, base | Dioxane, 80-110°C, 12-48h | Works with less activated substrates | Requires careful optimization | 50-80% |
| SNAr with fluoropyridine | 3-Fluoropyridine derivative, 3-hydroxy-1-azabicyclo[2.2.2]octane, base | DMSO, 60-100°C, 6-18h, K₂CO₃ | Often higher yields than with other halogens | Limited to activated systems | 60-85% |
For the target compound, the nucleophilic substitution approach is potentially advantageous due to the electron-withdrawing nature of the pyridine ring, which activates the 3-position halogen toward displacement by the alkoxide derived from 3-hydroxy-1-azabicyclo[2.2.2]octane.
Reaction Optimization
Table 3: Optimization Parameters for Ether Formation via Nucleophilic Substitution
| Parameter | Range Studied | Optimal Conditions | Effect on Yield |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | Cs₂CO₃ (1.5 eq.) | Significant improvement with Cs₂CO₃ |
| Solvent | DMF, DMSO, NMP, Acetone | DMF (anhydrous) | DMF provides best balance of solubility and reactivity |
| Temperature | 60-140°C | 100°C | Lower: incomplete reaction; Higher: decomposition |
| Reaction time | 2-48h | 12h | Extended times lead to side reactions |
| Concentration | 0.05-0.5M | 0.1M | Dilute conditions minimize side reactions |
| Additives | Phase transfer catalysts, crown ethers | 18-Crown-6 (0.1 eq.) | Modest improvement in some cases |
Optimization studies for related compounds indicate that careful control of reaction parameters is essential for maximizing yield and minimizing side reactions such as elimination or N-alkylation.
Synthesis of Stereoisomers
The target compound contains a stereocenter at the 3-position of the azabicyclo[2.2.2]octane ring. Both (3R) and (3S) stereoisomers have been identified, with the (3R) form designated as AQW-051.
Approaches to Stereochemical Control
| Strategy | Description | Advantages | Limitations | Typical Enantiomeric Excess |
|---|---|---|---|---|
| Chiral starting materials | Use of enantiomerically pure 3-substituted-1-azabicyclo[2.2.2]octane | Direct approach, no resolution needed | Limited availability of starting materials | >95% ee |
| Chiral auxiliaries | Incorporation of removable chiral groups | Well-established methodology | Additional steps for attachment and removal | 80-95% ee |
| Asymmetric catalysis | Use of chiral catalysts in key bond-forming steps | Potential for high efficiency | Requires optimization of catalyst systems | 70-90% ee |
| Resolution | Separation of enantiomers via diastereomeric salt formation | Works when other methods fail | Material loss, additional steps | >99% ee possible after recrystallization |
For the synthesis of AQW-051, resolution techniques may be particularly valuable, as they can provide high enantiomeric purity when applied to intermediates or the final compound.
Analytical Methods for Stereochemical Determination
| Method | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Enantiomeric ratio, purity | Quantitative, high sensitivity | Requires method development |
| Polarimetry | Optical rotation direction and magnitude | Simple, rapid | Concentration dependent, less specific |
| X-ray crystallography | Absolute configuration | Definitive structural determination | Requires crystalline material |
| NMR with chiral shift reagents | Enantiomeric ratio, configuration | No separation needed | May have resolution limitations |
Analysis of the stereochemistry is essential for confirming the identity of the desired isomer, particularly for compounds intended for pharmacological applications.
Salt Formation and Purification
The preparation of pharmaceutically acceptable salts is an important aspect of the synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, particularly for enhancing stability, solubility, and bioavailability.
Salt Forms
| Salt Form | Molecular Formula | Molecular Weight (g/mol) | Preparation Method | Physical Characteristics |
|---|---|---|---|---|
| Free base | C₁₉H₂₂N₂O | 294.4 | - | Solid at room temperature |
| Fumarate (1:1) | C₂₃H₂₆N₂O₅ | 410.5 | Addition of fumaric acid to free base in suitable solvent | Crystalline solid |
| Maleate | C₂₃H₂₆N₂O₅ | 410.5 | Addition of maleic acid to free base | Crystalline solid |
| Hydrochloride | C₁₉H₂₃ClN₂O | 330.9 | Addition of HCl to free base | Hygroscopic solid |
| Phosphate | Varies with stoichiometry | Varies | Addition of phosphoric acid | Water-soluble solid |
| Succinate | C₂₃H₂₈N₂O₅ | 412.5 | Addition of succinic acid | Crystalline solid |
| Malonate | C₂₂H₂₆N₂O₅ | 398.5 | Addition of malonic acid | Crystalline solid |
The fumarate salt form has been specifically identified for AQW-051, suggesting favorable properties for pharmaceutical applications.
Salt Formation Procedure
| Step | Description | Conditions | Process Parameters |
|---|---|---|---|
| 1 | Dissolve free base | Appropriate solvent (methanol, ethanol, acetone, etc.) | 5-10% w/v concentration |
| 2 | Add acid | Stoichiometric amount (1.0-1.1 eq.) | Controlled addition rate |
| 3 | Crystallization | Cooling, anti-solvent addition, or concentration | Temperature profile, seeding if needed |
| 4 | Filtration | Vacuum filtration | Washing with cold solvent |
| 5 | Drying | Under vacuum, 40-60°C | Until constant weight |
| 6 | Characterization | Analytical methods | Purity, salt stoichiometry, crystallinity |
Careful control of the salt formation process is essential for obtaining a pure, crystalline product with consistent properties.
Industrial Production Considerations
Scaling up the synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane from laboratory to industrial scale requires addressing several key factors.
Process Optimization Parameters
| Parameter | Considerations | Impact on Industrial Production |
|---|---|---|
| Raw material selection | Cost, availability, quality, handling | Affects economics and consistency |
| Reaction conditions | Temperature, pressure, mixing, time | Influences yield, purity, safety |
| Solvent selection | Cost, toxicity, recovery, disposal | Environmental and economic factors |
| Energy requirements | Heating, cooling, mixing | Operational costs |
| Waste management | Volume, toxicity, treatment options | Environmental compliance, costs |
| Equipment compatibility | Materials of construction, scale-up factors | Capital investment, maintenance |
| Process safety | Exotherms, pressure generation, toxic/flammable materials | Risk assessment, facility design |
Optimizing these parameters is essential for developing a cost-effective and environmentally responsible manufacturing process.
Alternative Synthetic Routes Comparison
| Route | Key Features | Advantages | Challenges | Overall Yield Potential |
|---|---|---|---|---|
| Linear synthesis | Sequential building of each component | Straightforward methodology | Many steps, lower overall yield | 5-15% |
| Convergent synthesis | Separate preparation of key fragments before coupling | Higher overall yield, parallel preparation | Complex coupling steps | 15-30% |
| Late-stage diversification | Common intermediate for multiple analogs | Efficient for creating compound libraries | Requires robust late-stage chemistry | Varies by transformation |
| One-pot multi-step | Multiple transformations without intermediate isolation | Reduced handling, solvent use, time | Complex optimization, limited applicability | 20-40% if successful |
A convergent approach is likely most suitable for the industrial production of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, offering a balance between synthetic efficiency and practical implementation.
Analytical Methods for Quality Control
Ensuring the quality and purity of synthesized 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane requires comprehensive analytical testing.
Analytical Techniques
| Technique | Information Provided | Method Parameters | Acceptance Criteria |
|---|---|---|---|
| HPLC | Purity, impurity profile | C18 column, gradient elution, UV detection | >98% purity, identified impurities <0.2% each |
| NMR spectroscopy | Structure confirmation, purity | ¹H, ¹³C, 2D experiments | Consistent with structure, no significant impurities |
| Mass spectrometry | Molecular weight, fragmentation pattern | ESI or APCI, positive mode | Consistent with molecular formula |
| Elemental analysis | Elemental composition | C, H, N, O determination | Within ±0.4% of theoretical values |
| X-ray powder diffraction | Crystalline form | Cu Kα radiation, 2θ range 5-40° | Consistent pattern for specific polymorph |
| Optical rotation | Stereochemical purity | Specific wavelength, concentration, solvent | Consistent with reference standard |
| Karl Fischer titration | Water content | Standard method | Typically <0.5% |
| Residual solvent analysis | Solvent residues | GC headspace | Meets ICH guidelines |
These analytical methods collectively ensure that the synthesized compound meets the required specifications for identity, purity, and stereochemical integrity.
Chemical Reactions Analysis
Salt Formation Reactions
AQW-051 forms pharmaceutically relevant salts to enhance solubility and bioavailability. One notable example is its fumarate salt:
The fumarate salt is characterized by improved stability and is frequently used in preclinical studies for enhanced pharmacokinetic properties .
Synthetic Pathway and Key Intermediate Reactions
While detailed synthetic protocols are proprietary, the general route involves:
-
Formation of the pyridine intermediate :
-
Ring-closing reactions :
-
Cyclization of azabicyclo[2.2.2]octane precursors under catalytic conditions.
-
Critical intermediates include:
-
6-(4-methylphenyl)pyridin-3-ol: Synthesized via Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyridine.
-
(3R)-3-hydroxy-1-azabicyclo[2.2.2]octane: Generated through stereoselective reduction of a ketone intermediate .
Pharmacologically Relevant Interactions
AQW-051’s primary therapeutic action arises from its interaction with nicotinic acetylcholine receptors (nAChRs):
-
Receptor binding : Acts as a partial agonist at α7 nAChRs, stabilizing the receptor’s open conformation through hydrogen bonding and π-π interactions .
-
Metabolic transformations : Phase I metabolism involves oxidation of the methylphenyl group, forming hydroxylated derivatives detected in pharmacokinetic studies .
Comparative Reactivity with Structural Analogs
Research Findings
-
Stability under physiological conditions : AQW-051 exhibits moderate stability in plasma, with a half-life of 4–6 hours in rodent models .
-
Stereochemical specificity : The (3R)-enantiomer (AQW-051) shows 10-fold higher receptor affinity than the (3S)-enantiomer (VQW-765) due to optimal spatial alignment with α7 nAChR binding pockets .
Scientific Research Applications
3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as AQW-051, is a chemical compound with several potential applications, particularly in the treatment of neurological disorders. Novartis developed this compound as a novel, potent, and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor, with potential use for treating cognitive deficits associated with schizophrenia, Alzheimer’s disease, and Parkinson’s disease.
Properties
The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol. The IUPAC name is 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane.
Other names and identifiers:
- IUPAC Name: 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
- InChI: InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3
- InChI Key: NPDLTEZXGWRMLQ-UHFFFAOYSA-N
- Canonical SMILES: CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4
Treatment of Neurological Disorders
AQW-051 is a partial agonist of the alpha-7 nicotinic acetylcholine receptor, making it potentially useful in treating cognitive deficits associated with neurological disorders. These disorders include:
- Schizophrenia
- Alzheimer’s disease
- Parkinson’s disease
Dual Pharmacophore Development
This compound can act as an inhibitor of phosphodiesterase type IV (PDE4) and as an antagonist of muscarinic acetylcholine receptors (mAChRs) . Muscarinic acetylcholine receptors, including subtypes M1-M5, mediate various inhibitory and excitatory actions in vertebrate organs . The compounds that have these properties may be useful in the treatment and/or prophylaxis of respiratory diseases, including inflammatory and allergic diseases such as chronic obstructive pulmonary disease (COPD), asthma, rhinitis (e.g. allergic rhinitis), atopic dermatitis, or psoriasis .
Treatment of Inflammatory and Allergic Diseases
Mechanism of Action
AQW-051 exerts its effects by selectively binding to and activating the alpha-7 nicotinic acetylcholine receptor . This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a key role in neurotransmission, synaptic plasticity, and cognitive function . By activating this receptor, AQW-051 enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The azabicyclo[2.2.2]octane scaffold is a common pharmacophore in medicinal chemistry, often modified to modulate receptor affinity and metabolic stability. Below is a detailed comparison of the target compound with key analogs:
Core Structural Analogs
Compound A : (2R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
- Formula : C₁₂H₁₆N₂
- Key Features : Lacks the 4-methylphenyl and oxygen linker present in the target compound.
- Relevance: Demonstrates the importance of the pyridin-3-yloxy substitution for enhanced binding to nicotinic acetylcholine receptors (nAChRs).
Compound B : (3R)-1-[2-Oxo-2-(pyrazin-2-ylamino)ethyl]-3-[(1-phenylcyclooctyl)carbonyl]oxy]-1-azoniabicyclo[2.2.2]octane bromide
- Formula : C₃₀H₃₄BrN₅O₃
- Key Features: Incorporates a pyrazin-2-ylamino group and a phenylcyclooctylcarboxylate substituent.
- Relevance : The bulky phenylcyclooctyl group enhances steric hindrance, likely reducing metabolic clearance but increasing molecular weight (m/e 356 [M]+) compared to the target compound .
Substituted Pyridazine/Pyridine Derivatives
Compound C : (±)-3-[6-(4-Trifluoromethyl-phenylethynyl)-pyridazin-3-yloxy]-1-azabicyclo[2.2.2]octane
- Formula : C₂₁H₁₉F₃N₄O
- Key Features : Replaces the 4-methylphenyl group with a 4-trifluoromethyl-phenylethynyl moiety.
- Relevance : The electron-withdrawing trifluoromethyl group enhances receptor-binding affinity but may reduce solubility. Melting point: 131.9–133.8°C .
Compound D : (±)-3-(6-Thiophen-3-ylethynyl-pyridazin-3-yloxy)-1-azabicyclo[2.2.2]octane fumarate
Pharmacokinetic and Pharmacodynamic Comparisons
*Estimated based on structural similarity to patented analogs .
Key Research Findings
- Bioavailability : The 4-methylphenyl group in the target compound enhances membrane permeability compared to unsubstituted analogs like Compound A .
- Receptor Specificity : Pyridazine-based analogs (e.g., Compound C) show higher affinity for α4β2 nAChRs but lower selectivity compared to the target compound’s pyridine-oxygen linker .
- Metabolic Stability : The quinuclidine core in the target compound resists cytochrome P450 oxidation better than thia-azabicyclo derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane analogs) .
Biological Activity
3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as AQW-051 or VQW-765, is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential therapeutic applications, particularly in cognitive disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with nicotinic acetylcholine receptors, specifically the α7 subtype, and its implications for cognitive enhancement.
- Molecular Formula : C₁₉H₂₂N₂O
- Molecular Weight : 310.39 g/mol
- IUPAC Name : 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
The primary biological activity of AQW-051 involves its role as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial for various cognitive functions, including learning and memory. The compound's selective binding to the α7 subtype allows it to modulate cholinergic signaling pathways effectively, leading to enhanced neurotransmission and potential improvements in cognitive performance.
Interaction Studies
Research has demonstrated that AQW-051 selectively binds to α7 nAChRs, influencing synaptic transmission and neuroplasticity. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to evaluate the compound's efficacy and selectivity in various studies.
Biological Activity and Therapeutic Potential
Numerous studies have highlighted the therapeutic potential of AQW-051 in treating cognitive deficits associated with neurodegenerative diseases:
- Cognitive Enhancement : Animal model studies indicate that AQW-051 can enhance cognitive performance, suggesting its utility in managing symptoms of cognitive decline related to conditions like Alzheimer's disease.
- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating excitatory neurotransmission, which may help mitigate neuronal damage in neurodegenerative disorders.
- Potential Applications : Given its mechanism of action, AQW-051 is being investigated for applications beyond cognitive enhancement, including potential roles in managing anxiety and mood disorders due to its influence on cholinergic systems.
Comparative Analysis with Similar Compounds
To contextualize AQW-051's biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Azabicyclo[2.2.2]octane | Bicyclic | Nicotinic receptor modulation |
| Anabasine | Alkaloid | Nicotinic receptor agonist; effects on cognition |
| Varenicline | Partial agonist | Smoking cessation; cognitive enhancement |
| Galantamine | Alkaloid | Acetylcholinesterase inhibitor; Alzheimer's treatment |
AQW-051's selective action on the α7 nicotinic receptor subtype distinguishes it from these compounds, potentially allowing for targeted therapeutic effects without broader cholinergic activation.
Case Studies and Research Findings
Several key studies have contributed to the understanding of AQW-051's biological activity:
- Cognitive Performance Studies : In a study involving rodent models, administration of AQW-051 resulted in significant improvements in tasks measuring learning and memory compared to control groups.
- Neuroprotective Studies : Research has shown that AQW-051 can reduce neuronal apoptosis in models of neurodegeneration, indicating its potential as a protective agent against cognitive decline.
- Pharmacokinetics : Studies on the pharmacokinetic profile of AQW-051 indicate good brain penetration and a favorable distribution profile, which are crucial for its effectiveness as a therapeutic agent.
Q & A
Q. How can researchers balance exploratory and hypothesis-driven approaches in SAR optimization?
- Methodological Answer : Adopt a quadripolar model:
Theoretical Pole : Define SAR hypotheses based on prior literature.
Technical Pole : Use combinatorial libraries (e.g., substituent variations at the 4-methylphenyl group) for high-throughput screening .
Morphological Pole : Analyze structural trends via cheminformatics tools (e.g., MOE descriptors).
Epistemological Pole : Validate findings through peer critique and replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
